molecular formula C11H11N3O B1465658 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1250417-01-6

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1465658
CAS No.: 1250417-01-6
M. Wt: 201.22 g/mol
InChI Key: QOFTVEYMYCZLLY-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde”, is a derivative of pyrazole, with an ethyl group attached at the 1-position, a pyridin-4-yl group at the 3-position, and a carbaldehyde group at the 4-position .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyrazole ring with an ethyl group, a pyridin-4-yl group, and a carbaldehyde group attached at the 1, 3, and 4 positions respectively .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Pyrazole derivatives generally have low to moderate water solubility and can exhibit a range of physical states, from liquids to crystalline solids .

Scientific Research Applications

Coordination Chemistry and Ligand Properties

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and its derivatives exhibit fascinating variability in chemistry and properties when used as ligands in coordination compounds. They have been extensively studied for their ability to form complex compounds with metal ions, which are of interest due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. This versatility underscores potential applications in materials science, catalysis, and bioinorganic chemistry (Boča, Jameson, & Linert, 2011).

Kinase Inhibition for Therapeutic Applications

Compounds bearing the pyrazolo[3,4-b]pyridine scaffold, closely related to this compound, have been claimed for kinase inhibition in many patents. This highlights their significance in designing therapeutic agents targeting a broad range of kinase-related diseases. The ability of these compounds to interact with kinases through multiple binding modes makes them valuable in medicinal chemistry for developing selective kinase inhibitors, potentially leading to new treatments for cancer, inflammatory diseases, and other conditions (Wenglowsky, 2013).

Chemical Synthesis and Catalysis

Research into compounds related to this compound has also delved into their roles in chemical synthesis and catalysis. These compounds are utilized in synthesizing a variety of heterocyclic compounds, demonstrating their utility as intermediates in organic synthesis. The exploration of their chemistry has led to the development of novel synthetic methods and catalytic processes, enhancing the efficiency and scope of synthetic organic chemistry (Khojasteh et al., 2011; Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde”. Pyrazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” would depend on its specific properties and usage. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” would likely involve further exploration of its potential biological activities and applications, as well as the development of efficient synthesis methods .

Properties

IUPAC Name

1-ethyl-3-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFTVEYMYCZLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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